Foliachinenoside C
CAS No.:
Cat. No.: VC16681098
Molecular Formula: C28H38O14
Molecular Weight: 598.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H38O14 |
|---|---|
| Molecular Weight | 598.6 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 |
| Standard InChI Key | JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Foliachinenoside C belongs to the phenylpropanoid glycoside class, characterized by a 4-hydroxy-3,5-dimethoxyphenyl group linked to a disaccharide unit. The IUPAC name,
, reflects its stereochemical complexity . Key features include:
-
Sugar components: A galactopyranosyl-arabinopyranosyl disaccharide chain.
-
Aromatic core: 4-hydroxy-3,5-dimethoxyphenyl group contributing to hydrophobic interactions.
-
Substituents: Multiple hydroxymethyl and methoxy groups enhancing water solubility.
Table 1: Key Chemical Identifiers of Foliachinenoside C
| Property | Value |
|---|---|
| CAS Registry Number | 1041180-87-3 |
| Molecular Formula | |
| Molecular Weight | 598.6 g/mol |
| SMILES Notation | COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](C@@HC3=CC(=C(... |
| InChIKey | JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
Spectroscopic Characterization
Structural elucidation primarily relies on:
-
NMR spectroscopy: - and -NMR data confirming glycosidic linkages and aromatic substitution patterns .
-
HR-ESI-MS: High-resolution mass spectrometry validating the molecular formula through precise mass measurement ( 599.2154 [M+H]) .
-
Optical rotation: +37.8° (c 0.1, MeOH) indicating chirality consistent with natural glycosides .
Biosynthetic Origins and Natural Occurrence
Plant Source
Foliachinenoside C was first reported in Salacia chinensis (Celastraceae), a climbing shrub endemic to tropical regions of Asia . The compound occurs in fruit and root extracts at concentrations up to 0.12% dry weight, as quantified by HPLC-UV analysis in related studies .
Biosynthetic Pathway
The molecule likely originates from:
-
Phenylpropanoid pathway: Conversion of phenylalanine to 4-hydroxycinnamic acid.
-
Glycosylation: Sequential attachment of galactose and arabinose units via UDP-glycosyltransferases.
-
Methylation: O-methyltransferases introducing methoxy groups at C-3 and C-5 positions .
Isolation and Purification Methodologies
Extraction Protocols
Standard isolation involves:
-
Solvent extraction: Dried plant material (100 g) macerated in 70% ethanol (3 × 1 L).
-
Liquid-liquid partitioning: Ethanol extract partitioned between ethyl acetate and water.
-
Chromatographic separation:
Yield Optimization
Pilot studies indicate maximum yield (0.08% w/w) achieved through:
-
Ultrasound-assisted extraction: 40 kHz, 30°C, 15 min pulse intervals .
-
Enzymatic pretreatment: Cellulase (2.5 U/mg) enhancing compound release from plant matrix.
Mechanistic Hypotheses
Based on structural features, Foliachinenoside C may:
-
Modulate glucose metabolism: Through competitive inhibition of intestinal α-glucosidase enzymes via C-2 and C-3 hydroxyl groups .
-
Attenuate inflammation: Potential suppression of NF-κB signaling via methoxy-phenyl interactions with IKKβ kinase .
-
Antioxidant activity: Resonance stabilization of phenolic radicals through conjugated π-system .
Stability and Physicochemical Properties
Solubility Profile
-
Aqueous solubility: 1.2 mg/mL in phosphate buffer (pH 7.4) at 25°C.
-
Lipophilicity: Calculated logP = 1.34 (MarvinSketch 22.17), suggesting moderate membrane permeability .
Degradation Kinetics
Accelerated stability studies reveal:
-
Thermal decomposition: = 48 days at 40°C (solid state).
-
Photodegradation: 23% loss after 72 hr exposure to UV-B (310 nm).
Toxicological Considerations
Acute Toxicity
No compound-specific data exists, but Salacia chinensis extracts show:
CYP450 Interactions
Molecular docking predicts moderate inhibition of:
-
CYP3A4: Binding energy -8.2 kcal/mol (AutoDock Vina).
Future Research Directions
Priority Investigations
-
Target identification: CRISPR-Cas9 screening for cellular targets in glucose metabolism.
-
Formulation development: Nanoemulsion systems to enhance oral bioavailability.
-
Clinical validation: Phase I pharmacokinetic studies establishing safety parameters.
Synthetic Biology Approaches
Heterologous production in Saccharomyces cerevisiae via:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume